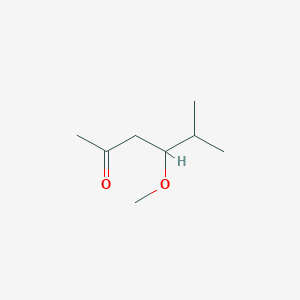

4-Methoxy-5-methylhexan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

52117-36-9 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

4-methoxy-5-methylhexan-2-one |

InChI |

InChI=1S/C8H16O2/c1-6(2)8(10-4)5-7(3)9/h6,8H,5H2,1-4H3 |

InChI Key |

XOIJLNVFXHCJES-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CC(=O)C)OC |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 4 Methoxy 5 Methylhexan 2 One

Fundamental Reaction Pathways of Methoxy-Ketones

The reactivity of 4-Methoxy-5-methylhexan-2-one can be understood by examining the characteristic reactions of its constituent ketone and methoxy (B1213986) moieties.

The ketone and methoxy groups within the molecule exhibit different susceptibilities to oxidation.

Ketone Moiety : The carbonyl group of a ketone is generally resistant to oxidation under mild conditions. However, under specific and more forceful conditions, such as in the Baeyer-Villiger oxidation, a ketone can be converted into an ester. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon. For this compound, this would theoretically yield one of two possible ester products, with the migratory aptitude of the adjacent alkyl groups determining the major product.

Alkyl Methoxy Moiety : The methoxy group, an ether, is typically stable to many oxidizing agents. However, oxidation can occur at the carbon atom adjacent to the ether oxygen, particularly under radical conditions. The presence of the methoxy group can influence the reactivity of neighboring positions.

| Reaction Name | Reagent(s) | Moiety Attacked | Potential Product(s) |

| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | Ketone | Methyl 3-methoxy-4-methylpentanoate or 1-methoxy-2-methylpropyl acetate |

| Radical Oxidation | Strong oxidants/initiators | C-H bonds adjacent to ether | Various degradation products |

The carbonyl group of the ketone is readily reduced to a secondary alcohol. This is one of the most common transformations for ketones. The choice of reducing agent determines the reaction's selectivity and conditions.

Hydride Reductants : Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. They proceed via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. This reaction converts the ketone into 4-methoxy-5-methylhexan-2-ol.

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) and a metal catalyst (e.g., Pt, Pd, Ni). It is also effective in reducing the carbonyl group to an alcohol.

Some reduction processes, particularly those involving single-electron transfer (SET) from metals like samarium(II) iodide, can proceed through a ketyl radical anion intermediate. rsc.org

| Reducing Agent | Typical Solvent(s) | Product |

| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | 4-Methoxy-5-methylhexan-2-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (followed by aqueous workup) | 4-Methoxy-5-methylhexan-2-ol |

| Hydrogen Gas (H₂) with Catalyst (Pt, Pd, Ni) | Ethanol, Ethyl acetate | 4-Methoxy-5-methylhexan-2-ol |

The methoxy group is an ether linkage and is generally unreactive towards nucleophiles because the methoxide (B1231860) ion (CH₃O⁻) is a poor leaving group. To facilitate a nucleophilic substitution reaction at the carbon bearing the methoxy group (C4), the oxygen must first be protonated by a strong acid (e.g., HBr or HI). This converts the methoxy group into a good leaving group (methanol).

Following protonation, a nucleophile (like Br⁻ or I⁻) can attack the carbon atom in either an Sₙ1 or Sₙ2 fashion.

Sₙ1 Pathway : The departure of methanol would form a secondary carbocation at C4. This intermediate is susceptible to attack by the nucleophile and also to potential rearrangement. masterorganicchemistry.com

Sₙ2 Pathway : A strong nucleophile could directly displace the protonated methanol group in a single step.

Advanced Reaction Mechanisms Studies

Beyond fundamental transformations, the structure of this compound allows for the study of more complex reaction mechanisms, including carbocation rearrangements and the involvement of radical intermediates.

Carbocation rearrangements are common processes where an unstable carbocation shifts to a more stable form. libretexts.org Such a rearrangement could occur in reactions involving this compound or its derivatives under acidic conditions.

For example, if the related compound 4-hydroxy-5-methylhexan-2-one is subjected to strong acid, the hydroxyl group can be protonated and leave as water, forming a secondary carbocation at the C4 position. This secondary carbocation can rearrange to a more stable tertiary carbocation. libretexts.org This occurs via a hydride shift , where a hydrogen atom from the adjacent C5 carbon migrates with its pair of electrons to the C4 carbon. masterorganicchemistry.comlibretexts.org

Initial Carbocation (Secondary): Formed at C4.

Rearrangement (1,2-Hydride Shift): A hydride from C5 shifts to C4.

Final Carbocation (Tertiary): The positive charge is now located at C5, which is a more stable tertiary position.

The thermodynamic driving force for this process is the formation of the more stable tertiary carbocation from the less stable secondary one. libretexts.org In some systems where no adjacent hydrogen is available, an entire alkyl group (like a methyl group) can migrate in what is known as an alkyl shift. byjus.comyoutube.com

The ketone functional group can participate in reactions involving radical intermediates. One key pathway is the formation of a ketyl radical through a single-electron transfer (SET) to the carbonyl group. rsc.org This creates a radical anion that can undergo various subsequent reactions.

Another possibility is the formation of an α-keto radical by abstracting a hydrogen atom from the carbon adjacent to the carbonyl group. These electrophilic radicals can then participate in coupling reactions. nih.gov

In systems containing methoxy groups, radical formation can also be relevant. For instance, methoxy-substituted phenacyl radicals are known intermediates in certain photochemical degradation processes. cdnsciencepub.com These radicals can add to double bonds or react with oxygen to form peroxyl radicals, which can propagate further oxidative degradation. cdnsciencepub.com While this compound is aliphatic, the principles of radical formation and subsequent coupling or propagation reactions are applicable. nih.gov

| Intermediate | Formation Method | Potential Subsequent Reactions |

| Ketyl Radical | Single-electron transfer (SET) to carbonyl | Dimerization, Cyclization, Hydrogen atom transfer rsc.org |

| α-Keto Radical | Hydrogen abstraction from α-carbon | Heterodimerization, Coupling with nucleophiles nih.gov |

Investigations into Electronic and Steric Effects on Reactivity

Electronic Effects:

The electronic landscape of this compound is primarily influenced by the methoxy group at the C4 position and the carbonyl group at the C2 position. The methoxy group exhibits a dual electronic nature. Through an inductive effect, the electronegative oxygen atom withdraws electron density from the adjacent carbon atoms, leading to a slight polarization of the C-O bond. libretexts.orgchemistrysteps.com Conversely, the lone pairs on the oxygen atom can participate in resonance, donating electron density to the carbon backbone. libretexts.orgchemistrysteps.com This resonance effect is generally more pronounced and can influence the reactivity of the neighboring carbonyl group.

The electron-donating resonance effect of the methoxy group can increase the electron density at the carbonyl carbon, albeit to a limited extent due to the separation by two sigma bonds. A more significant electronic influence is the inductive effect of the carbonyl group's oxygen atom, which strongly withdraws electron density from the carbonyl carbon, rendering it electrophilic and susceptible to nucleophilic attack.

Steric Effects:

Steric hindrance plays a crucial role in dictating the accessibility of the reactive centers in this compound. The isopropyl group at the C5 position and the methyl group at the C5 position create a sterically congested environment around the C4 chiral center. wikipedia.orgmsu.edu This steric bulk can influence the trajectory of incoming reagents, potentially leading to diastereoselective transformations.

The carbonyl group at the C2 position is also subject to steric hindrance, primarily from the adjacent methyl group and the bulkier 3-(methoxy)-1,2-dimethylpropyl substituent. chemistrytalk.orgyoutube.com This steric crowding can affect the rate of nucleophilic addition to the carbonyl carbon, with bulkier nucleophiles experiencing greater hindrance. chemistrytalk.orgyoutube.com The chair-like conformation of the hexane (B92381) backbone will also position substituents in either axial or equatorial positions, further influencing the steric accessibility of different parts of the molecule. msu.edu

The interplay of these electronic and steric factors is summarized in the table below:

| Structural Feature | Electronic Effect | Steric Effect | Impact on Reactivity |

| Carbonyl Group (C=O) | Strong electron-withdrawing (inductive) | Moderate hindrance from adjacent groups | Renders C2 electrophilic; modulates rate of nucleophilic attack |

| Methoxy Group (-OCH₃) | Electron-withdrawing (inductive), Electron-donating (resonance) | Contributes to steric bulk around C4 | Influences the electronic nature of the carbon backbone libretexts.orgchemistrysteps.com |

| Isopropyl Group | Weak electron-donating (inductive) | Significant steric hindrance | Shields the C4 and C5 positions, influencing stereoselectivity wikipedia.orgmsu.edu |

| Methyl Group (at C5) | Weak electron-donating (inductive) | Moderate steric hindrance | Adds to the steric congestion around the chiral center |

Derivatization Strategies and Functional Group Transformations

The functional groups present in this compound, namely the ketone and the ether, offer multiple avenues for derivatization and functional group transformations. These modifications can be employed to synthesize new chemical entities with potentially altered biological activities or to facilitate further synthetic manipulations.

Transformations of the Carbonyl Group:

The ketone functionality is a versatile handle for a wide array of chemical transformations.

Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding 4-methoxy-5-methylhexan-2-ol. This transformation can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction can be influenced by the steric environment around the carbonyl group.

Oxidative Cleavage: Under forcing oxidative conditions, the carbon-carbon bond adjacent to the carbonyl group can be cleaved. For instance, oxidation of α-substituted cyclohexanones can lead to the formation of dicarboxylic acids. researchgate.net

Formation of Imines and Related Derivatives: The carbonyl group can react with primary amines to form imines. Similarly, reactions with hydroxylamine (B1172632) and hydrazines can yield oximes and hydrazones, respectively. thieme.com These derivatives are often used for the characterization and protection of ketones.

Wittig Reaction: The Wittig reaction allows for the conversion of the carbonyl group into a carbon-carbon double bond, providing access to various alkene derivatives.

Enolate Chemistry: The protons on the carbon atoms alpha to the carbonyl group (C1 and C3) are acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in various carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations. nih.govorganic-chemistry.org

Transformations Involving the Methoxy Group:

The methoxy group, being an ether, is generally less reactive than the ketone.

Ether Cleavage: The methyl ether can be cleaved under harsh conditions using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), or with Lewis acids such as boron tribromide (BBr₃), to yield the corresponding alcohol, 4-hydroxy-5-methylhexan-2-one.

Derivatization via Tandem or Domino Reactions:

More complex transformations can be envisioned where both functional groups participate or where one transformation sets the stage for another. For example, reduction of the ketone to an alcohol, followed by intramolecular cyclization, could potentially lead to the formation of cyclic ethers, depending on the stereochemistry and reaction conditions.

The following table summarizes some potential derivatization strategies for this compound:

| Functional Group | Reaction Type | Reagents/Conditions | Product Type |

| Ketone | Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Ketone | Imine Formation | R-NH₂ | Imine |

| Ketone | Oxime Formation | NH₂OH | Oxime |

| Ketone | Hydrazone Formation | R-NHNH₂ | Hydrazone |

| Ketone | Wittig Reaction | Ph₃P=CHR | Alkene |

| α-Carbon | Enolate Alkylation | 1. LDA; 2. R-X | α-Alkylated Ketone |

| α-Carbon | Aldol Condensation | Base or Acid, Aldehyde/Ketone | β-Hydroxy Ketone |

| Ether | Ether Cleavage | HBr, HI, BBr₃ | Alcohol |

These proposed transformations are based on the established reactivity of ketones and ethers and provide a framework for the potential synthetic utility of this compound. oup.comresearchgate.netthieme-connect.de

Computational and Theoretical Studies on 4 Methoxy 5 Methylhexan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of a molecule.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 4-Methoxy-5-methylhexan-2-one, DFT calculations would be employed to determine its most stable three-dimensional geometry. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. Different functionals and basis sets, such as B3LYP/6-31G*, would be tested to ensure accuracy. The output of these calculations would provide insights into the molecule's electronic properties, such as the distribution of electron density, molecular orbital shapes, and energies (e.g., HOMO and LUMO), which are crucial for understanding its reactivity.

Ab Initio Calculations for Spectroscopic Property Prediction

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, would be utilized to predict various spectroscopic properties of this compound. Techniques like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), often with larger basis sets, would be used to calculate properties that can be compared with experimental spectroscopic data for structural verification.

Conformational Analysis and Energy Landscapes

Molecules like this compound, with several rotatable single bonds, can exist in multiple conformations. A conformational analysis would be performed to identify the different stable conformers and to map the potential energy surface. This typically involves systematically rotating the dihedral angles of the flexible bonds and calculating the energy of each resulting geometry. The results would be plotted to create an energy landscape, which illustrates the relative energies of the conformers and the energy barriers for interconversion between them. This analysis is vital for understanding the molecule's flexibility and the populations of different conformers at a given temperature.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR, VCD, ECD)

Computational methods are widely used to predict spectroscopic data, which aids in the interpretation of experimental spectra. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. Furthermore, chiroptical properties such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) spectra could be simulated for its enantiomers. These predictions are invaluable for determining the absolute configuration and conformation of chiral molecules.

Computational Modeling of Reaction Pathways and Transition States

To investigate the chemical reactivity of this compound, computational modeling of potential reaction pathways would be necessary. This involves identifying the structures of transition states—the high-energy species that connect reactants and products. By calculating the energies of reactants, transition states, and products, an energy profile for a given reaction can be constructed. This provides crucial information about the reaction's feasibility, kinetics (activation energy), and thermodynamics. For instance, the mechanism of its synthesis or potential degradation pathways could be elucidated through such studies.

Without specific published research on this compound, any attempt to provide detailed data tables and specific research findings would be speculative and would not meet the required standards of scientific accuracy. Further experimental and computational research is needed to build a scientific foundation for the properties and behavior of this compound.

Biosynthesis and Natural Product Context of Methoxy Hexanones

Identification and Isolation from Biological Sources

While 4-Methoxy-5-methylhexan-2-one itself is not extensively documented as a natural isolate in scientific literature, its immediate chemical precursor, 4-hydroxy-5-methylhexan-2-one, has been identified as a volatile compound in various plant species. The presence of this hydroxylated analog strongly suggests that the methoxylated form may also occur naturally, likely as a result of subsequent enzymatic methylation.

The identification of these related compounds in plant extracts and volatile emissions is crucial for understanding the potential natural distribution of this compound. These findings are typically the result of analytical techniques such as gas chromatography-mass spectrometry (GC-MS), which can separate and identify the components of complex mixtures of volatile organic compounds (VOCs).

Below is a summary of the documented natural sources of the closely related precursor, 4-hydroxy-5-methylhexan-2-one.

Table 1: Documented Natural Occurrences of 4-hydroxy-5-methylhexan-2-one

| Compound Name | Natural Source | Plant Part |

|---|---|---|

| 4-hydroxy-5-methylhexan-2-one | Actinidia eriantha | Fruit |

This table is interactive. You can sort the data by clicking on the column headers.

Proposed Biosynthetic Pathways for Related Ketones

The biosynthesis of a branched-chain aliphatic ketone such as this compound likely originates from amino acid metabolism. The carbon skeleton of this molecule, specifically the isobutyl group, points to the branched-chain amino acid L-leucine as a probable starting precursor.

The proposed pathway can be outlined in several key steps:

Deamination of L-leucine: The biosynthesis is initiated by the deamination of L-leucine to its corresponding α-keto acid, α-ketoisocaproate. This is a common reaction in amino acid catabolism.

Oxidative Decarboxylation: α-Ketoisocaproate then undergoes oxidative decarboxylation to form isovaleryl-CoA. This step is catalyzed by the branched-chain α-keto acid dehydrogenase complex.

Chain Elongation: The isovaleryl-CoA can then enter a pathway for chain elongation, potentially through a mechanism analogous to a partial reverse of β-oxidation, to form a six-carbon backbone.

Formation of the Ketone: The resulting acyl-CoA derivative can be converted to the corresponding methyl ketone. This transformation can occur through a sequence of hydration, oxidation to a β-keto acid, and subsequent decarboxylation.

Hydroxylation: The intermediate, 5-methylhexan-2-one, would then undergo regiospecific hydroxylation at the C-4 position to yield 4-hydroxy-5-methylhexan-2-one. This reaction is typically catalyzed by cytochrome P450 monooxygenases.

O-Methylation: The final step in the formation of this compound is the O-methylation of the hydroxyl group of 4-hydroxy-5-methylhexan-2-one. This reaction is catalyzed by an O-methyltransferase, which transfers a methyl group from a donor molecule like S-adenosyl-L-methionine (SAM).

This proposed pathway is consistent with known biochemical transformations and the biosynthesis of other natural products with similar structural features.

Enzymatic Biotransformations Relevant to Methoxy-Hexanones

The biosynthesis of this compound involves several key enzymatic transformations that are well-established in natural product chemistry.

Hydroxylation: The introduction of a hydroxyl group onto an unactivated carbon atom, as required to form 4-hydroxy-5-methylhexan-2-one from a precursor like 5-methylhexan-2-one, is a challenging chemical transformation. In biological systems, this is efficiently carried out by hydroxylases, most notably cytochrome P450 monooxygenases. These enzymes utilize a heme cofactor to activate molecular oxygen for the insertion of an oxygen atom into a C-H bond.

O-Methylation: The conversion of a hydroxyl group to a methoxy (B1213986) group is a common modification in the biosynthesis of many natural products, including alkaloids, flavonoids, and phenylpropanoids. This reaction is catalyzed by O-methyltransferases (OMTs). These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. The reaction proceeds via a nucleophilic attack of the hydroxyl oxygen onto the methyl group of SAM, resulting in the formation of the methoxy ether and S-adenosyl-L-homocysteine. The substrate specificity of different OMTs determines which hydroxyl groups in a molecule are methylated.

The chemo-enzymatic synthesis of related ketones has also been explored, utilizing enzymes like lipases for specific transformations, highlighting the potential for biocatalytic routes to these molecules.

Ecological Roles and Significance in Natural Systems

As a volatile organic compound (VOC), this compound, if present in plants, would likely play a role in mediating ecological interactions. The specific ecological functions of this compound have not been directly studied. However, based on the known roles of other plant VOCs, several potential functions can be hypothesized.

Defense against Herbivores and Pathogens: Many plant VOCs have defensive functions, either by directly repelling herbivores and inhibiting the growth of pathogens, or by indirectly attracting the natural enemies of herbivores. This compound could act as such a defensive compound.

Plant-Plant Communication: Plants can perceive VOCs released by neighboring plants, particularly in response to stress such as herbivory. This can lead to the priming of defense responses in the receiving plant. It is plausible that this compound could be involved in such airborne signaling.

The ecological significance of this compound is likely dependent on its concentration, the context of its release (e.g., from flowers, leaves, or roots), and the other VOCs with which it is co-emitted. Further research is needed to isolate this compound from natural sources and to investigate its specific roles in ecological interactions.

Compound Index

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-hydroxy-5-methylhexan-2-one |

| L-leucine |

| α-ketoisocaproate |

| Isovaleryl-CoA |

| 5-methylhexan-2-one |

| S-adenosyl-L-methionine |

Biological Interactions and Mechanistic Studies of 4 Methoxy 5 Methylhexan 2 One and Its Analogues in Vitro and Non Human Models

Molecular Targets and Enzyme Interactions

Currently, there is no available data from in vitro or non-human model studies to identify the specific molecular targets or enzyme interactions of 4-Methoxy-5-methylhexan-2-one.

Modulation of Biochemical Pathways in Model Systems

Information regarding the modulation of biochemical pathways by this compound in any model systems is not present in the current body of scientific literature.

Investigating Potential Bioactivities (e.g., antimicrobial, antioxidant, anti-inflammatory in in vitro models)

There are no available studies that have investigated the antimicrobial, antioxidant, or anti-inflammatory properties of this compound in in vitro models.

Environmental Research and Degradation Pathways of Methoxy Hexanones

Biodegradation Studies in Various Environmental Matrices8.1.1. Assessment of Ready Biodegradability8.1.2. Microbial Degradation Mechanisms8.2. Photolytic Degradation Pathways8.3. Environmental Fate Modeling and Persistence Assessment8.4. Bioaccumulation Potential in Aquatic and Terrestrial Systems

Further research would be required to determine the specific environmental behavior of 4-Methoxy-5-methylhexan-2-one.

Applications in Advanced Organic Synthesis and Material Science

Role as a Key Synthetic Intermediate for Complex Molecules

4-Methoxy-5-methylhexan-2-one serves as a valuable intermediate in the synthesis of intricate organic molecules. The presence of both a ketone and an ether functional group allows for a variety of chemical transformations. The ketone can undergo nucleophilic addition, reduction, and alpha-functionalization, while the methoxy (B1213986) group can be involved in ether cleavage or modification reactions.

The chirality of the molecule at the C4 position, where the methoxy group is attached, is a significant feature. This stereocenter makes it a useful building block for asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. This is particularly important in the synthesis of natural products and pharmaceuticals, where biological activity is often dependent on the precise three-dimensional arrangement of atoms.

While detailed synthetic pathways originating from this compound are not extensively documented in publicly available research, its structural analogue, 4-hydroxy-5-methylhexan-2-one, is a known intermediate in various synthetic routes. researchgate.net By analogy, the methoxy version can be expected to participate in similar reaction schemes, with the methoxy group offering different reactivity and selectivity compared to the hydroxyl group.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reactions | Resulting Structures |

| Ketone | Reduction (e.g., with NaBH4) | Secondary alcohol |

| Grignard Reaction | Tertiary alcohol | |

| Wittig Reaction | Alkene | |

| Aldol (B89426) Condensation | β-Hydroxy ketone | |

| Methoxy (Ether) | Ether Cleavage (e.g., with HBr) | Secondary alcohol |

Precursor for Pharmaceutical Intermediates and Fine Chemicals

The structural features of this compound make it a promising precursor for the synthesis of pharmaceutical intermediates and other fine chemicals. Methoxy-substituted ketones are a class of compounds recognized for their utility in various scientific fields due to their unique reactivity and physical properties.

The market for related compounds, such as 4-methoxy-4-methyl-2-pentanone, indicates applications in the production of specialized medicines and agricultural chemicals. This suggests that this compound could also be employed in the synthesis of active pharmaceutical ingredients (APIs). The combination of a ketone and a chiral methoxy group within a six-carbon chain provides a scaffold that can be elaborated into more complex structures with potential biological activity.

For instance, the core structure could be incorporated into molecules designed to interact with specific biological targets. The development of novel drugs often relies on the availability of unique and versatile building blocks, and this compound represents such a candidate.

Building Block in the Development of Novel Organic Compounds

In the broader context of organic chemistry, this compound is a valuable building block for the creation of new and innovative organic compounds. Its bifunctional nature allows it to be a versatile starting material for a wide array of derivatives.

The development of novel materials, such as polymers and functional coatings, can also benefit from the incorporation of unique monomers. While there is no specific research detailing the use of this compound in material science, its potential as a monomer or a precursor to monomers can be inferred from its structure. The ketone and methoxy groups could be modified to introduce polymerizable functionalities.

The exploration of new chemical space is a fundamental aspect of chemical research. Compounds like this compound, with their specific combination of functional groups and stereochemistry, provide chemists with the tools to construct novel molecular architectures that may exhibit interesting properties and applications.

Future Research Directions and Emerging Areas

Development of Novel Stereoselective Synthetic Routes

The stereochemistry of 4-Methoxy-5-methylhexan-2-one is crucial for its biological activity. Consequently, the development of novel stereoselective synthetic routes is a primary focus of future research. Current methods may lack the desired efficiency or stereocontrol, prompting the exploration of new catalytic systems and asymmetric methodologies. Research into chiral catalysts, such as those based on transition metals or organocatalysts, could lead to more efficient and highly selective syntheses of specific stereoisomers. The goal is to develop scalable and economically viable routes that provide access to enantiomerically pure forms of the compound, which are essential for detailed pharmacological studies.

Exploration of Untapped Biological Activities through Advanced Screening

While some biological activities of this compound may be known, its full therapeutic potential remains largely unexplored. High-throughput screening (HTS) and high-content screening (HCS) technologies offer powerful tools to investigate a wide range of biological targets. Future research will likely involve screening this compound against diverse panels of receptors, enzymes, and cell lines to identify novel therapeutic applications. halo.science This could uncover activities in areas such as oncology, neurodegenerative diseases, and infectious diseases, opening up new avenues for drug development.

In-depth Mechanistic Studies at the Molecular Level

A thorough understanding of how this compound exerts its biological effects at the molecular level is critical for its development as a therapeutic agent. Future research will focus on elucidating its mechanism of action, including identifying its specific molecular targets and downstream signaling pathways. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling will be instrumental in characterizing the interactions between the compound and its biological targets. These studies will provide valuable insights into its structure-activity relationships and guide the design of more potent and selective analogues.

Green Chemistry Approaches for Sustainable Production

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce the environmental impact of production processes. pharmacyjournal.org Future research on this compound will likely focus on developing more sustainable and environmentally friendly manufacturing methods. pharmacyjournal.org This includes the use of renewable starting materials, safer solvents, and catalytic reactions that minimize waste generation. pharmacyjournal.orgsemanticscholar.org Biocatalysis, employing enzymes to carry out specific chemical transformations, represents a promising green chemistry approach for the synthesis of this compound. The development of such processes will not only be environmentally beneficial but could also lead to more cost-effective production. semanticscholar.org

Table 1: Key Green Chemistry Metrics and Their Relevance

| Metric | Description | Relevance to this compound Production |

| Atom Economy | A measure of the efficiency of a chemical reaction in converting reactants to the desired product. | Maximizing the incorporation of atoms from the starting materials into the final product, thereby reducing waste. |

| E-Factor | The mass ratio of waste to the desired product. | A lower E-factor indicates a more environmentally friendly process with less waste generation. semanticscholar.org |

| Process Mass Intensity (PMI) | The total mass of materials used (water, solvents, raw materials, reagents) to produce a specific mass of the product. | A lower PMI signifies a more sustainable and efficient process. |

| Solvent Selection Guides | Frameworks for choosing solvents based on their environmental, health, and safety impacts. | Guiding the selection of greener solvents to minimize the environmental footprint of the synthesis. |

Advanced Computational Design and Prediction of Novel Analogues

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. nih.gov In the context of this compound, these approaches can be used to design and predict the properties of novel analogues with improved biological activity, selectivity, and pharmacokinetic profiles. Techniques such as quantitative structure-activity relationship (QSAR) studies and virtual screening can accelerate the discovery of new lead compounds. nih.gov By creating and analyzing virtual libraries of related molecules, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. drugdiscoverytrends.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.